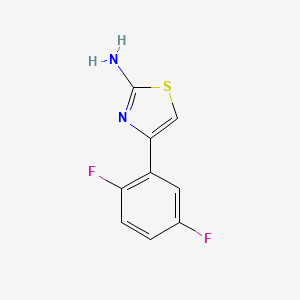

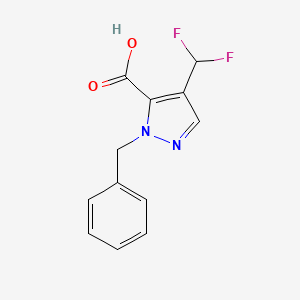

4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine

Übersicht

Beschreibung

The compound “4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine” is a chemical compound likely used in research and development . It contains a thiazol-2-amine group, which is a type of organic compound that contains a thiazole ring, a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for “4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine” were not found, a related compound, “®-2-(2,5-difluorophenyl)pyrrolidine”, has been synthesized using difluorophenyl magnesium chloride Grignard technology . This method is noted for its good stability and process safety .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Synthesis of Thiazol-2-Amine Derivatives for Antifungal and Plant-Growth Activities : A study by Liu, Dai, and Fang (2011) involved synthesizing thiazol-2-amine derivatives with antifungal and plant-growth-regulatory activities, highlighting their potential in agriculture and antifungal applications (Liu, Dai, & Fang, 2011).

Evaluation as Corrosion Inhibitors : Kaya et al. (2016) investigated thiazole derivatives as corrosion inhibitors for iron, employing density functional theory and molecular dynamics simulations, indicating their potential in materials science (Kaya et al., 2016).

Anti-inflammatory Applications : A study by Suh, Yum, Cheon, and Cho (2012) explored the anti-inflammatory activity of thiazol-2-amine derivatives, specifically their role as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory diseases (Suh, Yum, Cheon, & Cho, 2012).

Inhibition of Copper Corrosion : Research by Farahati et al. (2019) demonstrated the use of thiazole derivatives in inhibiting copper corrosion, indicating their importance in protecting metal surfaces (Farahati et al., 2019).

Synthesis of Novel Compounds for Drug Discovery : Colella et al. (2018) developed a new synthetic protocol for thiazole derivatives, contributing to drug discovery programs and highlighting their potential in pharmaceutical research (Colella et al., 2018).

Additional Applications

Antimicrobial Properties : Kubba and Rahim (2018) synthesized thiazole derivatives and tested their antimicrobial activity, revealing effectiveness against various bacteria and fungi, suggesting their use in antimicrobial treatments (Kubba & Rahim, 2018).

Gold Nanoparticle Stabilization for Drug Transport : A study by Asela et al. (2017) involved using thiazole derivatives to stabilize gold nanoparticles, indicating their role in enhancing drug delivery systems (Asela et al., 2017).

Neurodegenerative Therapeutics with Anti-Inflammatory Properties : Research by Šmelcerović et al. (2019) discovered that thiazol-2-amine derivatives can inhibit DNase I and 5-LO, offering a new approach for Alzheimer's therapeutics with anti-inflammatory properties (Šmelcerović et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact withCarbonic anhydrase 2 and Kinesin-like protein KIF11 . These proteins play crucial roles in various biological processes, including pH regulation and cell division, respectively.

Pharmacokinetics

Similar compounds have shown variable absorption, distribution, metabolism, and excretion profiles . These properties significantly impact the bioavailability of the compound, influencing its efficacy and safety.

Eigenschaften

IUPAC Name |

4-(2,5-difluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2S/c10-5-1-2-7(11)6(3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWJLXKHBXFBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CSC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,6-dichlorobenzyl)-3-[(2,6-dimethylmorpholino)carbonyl]-2(1H)-pyridinone](/img/structure/B2374803.png)

![N-(cyanomethyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2374806.png)

![3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2374808.png)

![N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide](/img/structure/B2374814.png)

![2-(2-(4-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2374815.png)

![1-Bromo-3-[3-(methylsulfonyl)benzyl]benzene](/img/structure/B2374817.png)

![2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide](/img/structure/B2374819.png)

![diethyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2374823.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2374825.png)